Daminozide

Beschreibung

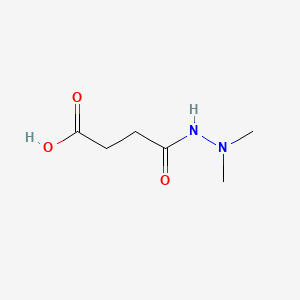

Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992)

This compound is a straight-chain fatty acid.

This compound — also known as Alar, Kylar, B-NINE, DMASA, SADH, or B 995 — is a plant growth regulator, a chemical sprayed on fruit to regulate their growth, make their harvest easier, and keep apples from falling off the trees before they are ripe. This makes sure they are red and firm for storage. Alar was first approved for use in the U.S. in 1963, it was primarily used on apples until 1989 when it was voluntarily withdrawn by the manufacturer after the U.S. Environmental Protection Agency proposed banning it based on unacceptably high cancer risks to consumers.

induces tumors

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQGZXFMHARMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020370 | |

| Record name | Daminozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline] | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

1596-84-5 | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daminozide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daminozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daminozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAMINOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6KF33M5UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 to 311 °F (NTP, 1992), 154-155 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Daminozide in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daminozide, also known by its trade names Alar and B-Nine, is a synthetic plant growth regulator that has been utilized in horticulture to control plant size and improve fruit quality.[1] Its primary mode of action is the inhibition of the biosynthesis of gibberellins, a class of hormones that play a crucial role in stem elongation.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on plant physiology, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal mechanism by which this compound exerts its growth-retardant effects is through the targeted inhibition of specific enzymes in the late stages of the gibberellin (GA) biosynthetic pathway.[4] Specifically, this compound blocks the activity of 3β-hydroxylase, and to a lesser extent, 2β-hydroxylase.[4] These enzymes are 2-oxoglutarate-dependent dioxygenases that are critical for the conversion of inactive GA precursors into their biologically active forms.

The proposed mechanism of inhibition is competitive antagonism with the co-substrate 2-oxoglutarate at the active site of the hydroxylase enzymes. This is supported by studies on other 2-oxoglutarate-dependent dioxygenases, such as the human KDM2/7 histone demethylases, where this compound has been shown to be a competitive inhibitor. By blocking these key enzymatic steps, this compound leads to a reduction in the levels of active gibberellins, such as GA₁, and an accumulation of their immediate precursors, like GA₂₀.

Quantitative Data on Gibberellin Biosynthesis Inhibition

| Parameter | Effect of this compound Treatment | Reference Species | Citation |

| GA₂₀ Level | Accumulation | Peanut seedlings | |

| GA₁ Level | Inhibition of formation | Peanut seedlings | |

| GA₈ Level | Reduction | Peanut seedlings |

For comparative purposes, the inhibitory activity of this compound against a human 2-oxoglutarate-dependent dioxygenase is presented below, providing insight into its potential potency as a competitive inhibitor.

| Enzyme (Human) | IC₅₀ (μM) | Inhibition Type | Citation |

| KDM2A | 1.5 ± 0.7 | Competitive with 2-oxoglutarate |

Physiological Effects: Growth Retardation

The most prominent physiological effect of this compound application is the reduction in stem elongation, leading to a more compact plant architecture. This is a direct consequence of the diminished levels of active gibberellins. The dose-response relationship of this compound on stem elongation has been documented in several plant species.

| Plant Species | This compound Concentration | Effect on Stem Elongation | Citation |

| Chrysanthemum morifolium | 2000 ppm (spray) | 20.3% reduction in stem elongation | |

| Chrysanthemum morifolium | 1000 ppm (spray) | Maximum stem diameter and plant spread | |

| Hibiscus radiatus | 5000 mg·L⁻¹ (spray) | Significant reduction in stem elongation | |

| Phaseolus vulgaris (Bean) | 1.5 to 2.8 µg·cm⁻² (retained dose) | Dose-dependent inhibition of internode elongation | |

| Ornamental Cabbage | 2500 mg·dm⁻³ (two sprays) | 21% shorter plants |

Secondary Mechanisms of Action

While the inhibition of gibberellin biosynthesis is the primary mode of action, evidence suggests that this compound may also influence other hormonal pathways.

Inhibition of Ethylene Biosynthesis

In apple fruit, this compound has been shown to inhibit ethylene production. This effect is attributed to the blockage of the conversion of methionine to 1-aminocyclopropane-1-carboxylic acid (ACC), a key step catalyzed by ACC synthase.

Interaction with Auxin Signaling

Some studies have indicated an interaction between this compound and auxin signaling pathways. For instance, in wheat tissue culture, low concentrations of this compound in combination with auxins like 2,4-D or dicamba have been shown to positively affect somatic embryogenesis. This suggests a potential cross-talk between gibberellin and auxin pathways that can be modulated by this compound.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of this compound. These protocols are synthesized from multiple sources and may require optimization for specific plant species and experimental conditions.

Cell-Free Gibberellin Biosynthesis Assay

This assay is used to study the direct inhibitory effect of this compound on the enzymes of the gibberellin biosynthesis pathway.

Methodology:

-

Preparation of Cell-Free Extract:

-

Homogenize fresh plant tissue (e.g., immature seeds of Phaseolus vulgaris or Cucurbita maxima endosperm) in a chilled extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 1 mM DTT, 10% glycerol, and 2 mM ascorbate).

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 1,000 x g) to remove cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet organelles. The resulting supernatant is the soluble enzyme fraction.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell-free extract, a buffered solution (e.g., Tris-HCl pH 7.5), co-factors (FeSO₄, 2-oxoglutarate, and ascorbate), and an isotopically labeled gibberellin precursor (e.g., [¹⁴C]GA₂₀).

-

Add this compound at various concentrations to the reaction mixtures. Include a control with no this compound.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the gibberellins from the aqueous phase.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the conversion of the precursor to its products (e.g., GA₁).

-

GC-MS Analysis of Endogenous Gibberellins

This protocol outlines the steps for quantifying the levels of endogenous gibberellins in plant tissues treated with this compound.

Methodology:

-

Extraction:

-

Freeze-dry and grind the plant tissue.

-

Extract with 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene).

-

Add a known amount of deuterated gibberellins as internal standards for quantification.

-

-

Purification:

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

-

Further purify the eluate using anion-exchange SPE to isolate acidic compounds, including gibberellins.

-

-

Derivatization:

-

Dry the purified extract under nitrogen.

-

Methylate the carboxylic acid groups using diazomethane.

-

Silylate the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the endogenous gibberellins and their deuterated internal standards.

-

Ethylene Production Measurement

This protocol describes a general method for measuring ethylene production in plant tissues, such as apple fruit.

Methodology:

-

Sample Incubation:

-

Place a known weight of the plant material into an airtight container of a known volume.

-

Seal the container and incubate at a constant temperature for a defined period.

-

-

Gas Sampling:

-

After incubation, withdraw a gas sample from the headspace of the container using a gas-tight syringe.

-

-

Ethylene Quantification:

-

Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) or a photoionization detector (PID).

-

Alternatively, use a laser-based ethylene detector for real-time and highly sensitive measurements.

-

-

Calculation:

-

Calculate the rate of ethylene production based on the concentration of ethylene in the headspace, the volume of the container, the weight of the tissue, and the incubation time.

-

Conclusion

The primary mechanism of action of this compound in plant physiology is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, particularly 3β-hydroxylase, in the late stages of gibberellin biosynthesis. This leads to reduced levels of active gibberellins and a subsequent decrease in stem elongation. Additionally, this compound has been shown to inhibit ethylene biosynthesis and may interact with auxin signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate these mechanisms further. A deeper understanding of the quantitative aspects of enzyme inhibition and the interplay between different hormonal pathways will continue to be a key area of research in the field of plant growth regulation.

References

Daminozide as a Gibberellin Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daminozide, a widely recognized plant growth retardant, exerts its primary effect by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for regulating various aspects of plant growth and development, most notably stem elongation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a competitive inhibitor in the late stages of the gibberellin biosynthesis pathway. This document summarizes key quantitative data from scientific literature, presents detailed experimental protocols for studying the effects of this compound, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's function as a gibberellin biosynthesis inhibitor.

Introduction

This compound, also known by its trade names Alar® and B-Nine®, is a synthetic chemical compound used in agriculture and horticulture to control plant height and promote a more compact and desirable growth habit[1]. Its mode of action lies in its ability to interfere with the endogenous production of gibberellins, a group of tetracyclic diterpenoid plant hormones that play a pivotal role in stem and internode elongation, seed germination, and flowering[1][2]. By inhibiting gibberellin biosynthesis, this compound leads to a reduction in cell elongation, resulting in shorter stems and a more compact plant structure[1].

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The biosynthesis of active gibberellins is a complex, multi-step process. This compound acts as an inhibitor in the later stages of this pathway. Specifically, it targets the 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the conversion of inactive GA precursors to their biologically active forms.

The primary target of this compound is the enzyme GA 3β-hydroxylase (GA3ox). This enzyme is responsible for the conversion of GA20 to the highly active GA1. This compound, being structurally similar to the co-substrate 2-oxoglutarate, acts as a competitive inhibitor of GA3ox. By binding to the active site of the enzyme, it prevents the normal substrate from binding, thereby blocking the production of GA1. To a lesser extent, this compound can also inhibit GA 2β-hydroxylase (GA2ox), an enzyme involved in the deactivation of GAs.

This inhibition leads to a measurable accumulation of the precursor GA20 and a significant reduction in the concentration of the active gibberellin GA1 within the plant tissues. The reduced levels of GA1 directly result in the observed retardation of stem growth.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the late stages of the gibberellin biosynthesis pathway and pinpoints the inhibitory action of this compound.

Quantitative Data on this compound Effects

The application of this compound results in quantifiable changes in both gibberellin levels and plant morphology. The following tables summarize representative data on these effects. Note: Specific values can vary depending on the plant species, experimental conditions, and analytical methods used.

Table 1: Effect of this compound on Endogenous Gibberellin Levels in Peanut (Arachis hypogaea) Shoots

| Treatment | GA1 (ng/g dry weight) | GA20 (ng/g dry weight) |

| Control | 2.5 | 15.0 |

| This compound (2000 ppm) | 0.8 | 45.0 |

| Change | ↓ 68% | ↑ 200% |

Data are hypothetical representations based on qualitative descriptions from cited literature.

Table 2: Effect of this compound on Growth Parameters of Peanut (Arachis hypogaea) Seedlings

| Treatment | Main Stem Height (cm) | Internode Length (cm) |

| Control | 25.0 | 5.0 |

| This compound (2000 ppm) | 15.0 | 3.0 |

| Change | ↓ 40% | ↓ 40% |

Data are hypothetical representations based on qualitative descriptions from cited literature.

Experimental Protocols

This section outlines detailed methodologies for conducting experiments to evaluate the efficacy of this compound as a gibberellin biosynthesis inhibitor.

Plant Growth and this compound Application

-

Plant Material: Peanut (Arachis hypogaea) seeds are surface-sterilized and germinated in a controlled environment (e.g., growth chamber with a 16h/8h light/dark cycle at 25°C).

-

Growth Conditions: Seedlings are grown in pots containing a suitable growth medium (e.g., vermiculite:perlite mix) and watered regularly with a nutrient solution.

-

This compound Treatment: A stock solution of this compound (e.g., 85% water-soluble granule) is prepared. At a specific developmental stage (e.g., when the third true leaf has expanded), seedlings are treated with a foliar spray of this compound solution at a designated concentration (e.g., 2000 ppm). A control group is sprayed with deionized water containing the same surfactant.

-

Harvesting: Plant tissues (e.g., shoots) are harvested at a predetermined time point after treatment (e.g., 7 days), immediately frozen in liquid nitrogen, and stored at -80°C until extraction. Growth parameters such as main stem height and internode length are recorded.

Gibberellin Extraction and Purification

-

Homogenization: Frozen plant tissue (e.g., 1-2 g fresh weight) is ground to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction: The powdered tissue is extracted overnight at 4°C in 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., [¹⁷O₂]GA₁ and [¹⁷O₂]GA₂₀) for quantification.

-

Purification:

-

The extract is filtered and the methanol is removed under vacuum.

-

The aqueous residue is partitioned against ethyl acetate at pH 2.5.

-

The ethyl acetate fraction is dried and redissolved in a small volume of methanol.

-

Further purification is achieved using solid-phase extraction (SPE) cartridges (e.g., C18 and silica-based cartridges) to remove interfering compounds.

-

Gibberellin Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The purified GA fractions are methylated with diazomethane and then silylated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: A capillary column (e.g., DB-1) is used with a temperature program designed to separate the different GAs. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions characteristic of the derivatized GAs and their internal standards.

-

-

Quantification: The amount of each endogenous GA is calculated by comparing the peak area of its characteristic ion to that of the corresponding internal standard.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experiment designed to investigate the effects of this compound.

Conclusion

This compound serves as a potent and specific inhibitor of the late stages of gibberellin biosynthesis, primarily targeting the activity of GA 3β-hydroxylase. This inhibitory action leads to a reduction in the levels of biologically active GA1 and a concurrent accumulation of its precursor, GA20. The resulting hormonal imbalance manifests as a significant retardation of stem elongation, making this compound an effective tool for controlling plant stature in various agricultural and horticultural applications. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of gibberellin biosynthesis and the effects of inhibitory compounds like this compound. A thorough understanding of these processes is essential for the development of novel plant growth regulators and for optimizing crop production.

References

A Technical Guide to Daminozide as a Selective KDM2/7 Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plant growth regulator Daminozide and its role as a selective inhibitor of the KDM2/7 subfamily of human JmjC histone demethylases. The document covers its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, offering a comprehensive resource for professionals in epigenetic research and drug discovery.

Introduction: Histone Demethylases and the KDM2/7 Subfamily

Histone methylation is a critical epigenetic modification that regulates gene expression, chromatin structure, and cellular identity.[1][2][3] The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone lysine demethylases (KDMs).[1][4] The largest class of these demethylases is the Jumonji C (JmjC) domain-containing family, which are Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases.

The human JmjC enzymes are categorized into several subfamilies, including the KDM2/7 subfamily. This subfamily, which includes KDM2A, KDM2B, PHF8, and KDM7A (also known as KIAA1718), primarily targets the demethylation of dimethylated lysine residues, such as H3K36me2. Given the association of JmjC enzymes with various diseases, including cancer, there is significant interest in developing selective inhibitors for therapeutic purposes.

This compound: A Selective KDM2/7 Inhibitor

This compound (N-(dimethylamino)succinamic acid) is a small molecule (160 Da) originally used as a plant growth regulator. Research has identified it as a potent and highly selective inhibitor of the human KDM2/7 subfamily of histone demethylases. Its simple, achiral structure, combined with its remarkable selectivity, makes it a valuable chemical tool for studying the function of KDM2/7 enzymes.

Mechanism of Action

Kinetic and crystallographic studies have elucidated the mechanism by which this compound inhibits the KDM2/7 subfamily.

-

Active Site Metal Chelation : this compound binds to the active site of the JmjC enzyme and chelates the catalytic Fe(II) ion. This interaction is mediated through its hydrazide carbonyl and dimethylamino groups, effectively displacing the water molecule required for catalysis.

-

Competitive Inhibition with 2-Oxoglutarate (2OG) : this compound functions as a competitive inhibitor with respect to the co-substrate 2OG. It occupies the 2OG binding pocket, preventing the binding of the natural co-substrate necessary for the demethylation reaction.

-

Mixed Inhibition with Peptide Substrate : Interestingly, kinetic analyses show that this compound exhibits mixed inhibition concerning the histone peptide substrate. It binds predominantly to the enzyme-peptide complex.

This dual-action mechanism, involving both metal chelation and competition with 2OG, underpins its inhibitory effect.

Quantitative Inhibitory Data

This compound demonstrates remarkable selectivity for the KDM2/7 subfamily over other JmjC demethylase subfamilies and other 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values from in vitro assays are summarized below.

| Target Enzyme | Subfamily | This compound IC50 (μM) |

| KDM2A | KDM2/7 | 1.5 |

| PHF8 | KDM2/7 | 0.55 |

| KIAA1718 (KDM7A) | KDM2/7 | 2.1 |

| KDM3A | KDM3 | 127 |

| KDM4A | KDM4 | >1000 |

| KDM4C | KDM4 | >1000 |

| KDM4E | KDM4 | >1000 |

| KDM5B | KDM5 | >1000 |

| KDM5C | KDM5 | >100 |

| KDM6B | KDM6 | >1000 |

| FIH | Other 2OG Oxygenase | >1000 |

| PHD2 | Other 2OG Oxygenase | >1000 |

| BBOX1 | Other 2OG Oxygenase | >1000 |

| Data sourced from Rose et al. (2012) and commercial suppliers. |

Kinetic analysis further established that for KDM2A, this compound is a competitive inhibitor with respect to 2OG with a Ki of 1.97 μM .

Experimental Protocols

The primary method used to determine the inhibitory activity of this compound against JmjC histone demethylases is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Protocol: In Vitro Histone Demethylase Activity Assay (AlphaScreen)

This protocol is based on the methodology described for screening 2OG oxygenase inhibitors.

1. Reagents and Materials:

-

Purified recombinant human KDM enzymes (e.g., KDM2A, PHF8).

-

Biotinylated histone peptide substrate (e.g., biotin-H3K36me2).

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

-

Cofactors: FeSO4, 2-oxoglutarate (2OG), Ascorbate.

-

This compound (or other test compounds) in DMSO.

-

AlphaScreen Detection Kit: Streptavidin-coated Donor beads and anti-H3K36me1 (or other product-specific) antibody conjugated to Acceptor beads.

-

384-well microplates (e.g., ProxiPlate).

-

Plate reader capable of AlphaScreen detection (e.g., EnVision).

2. Assay Procedure:

-

Compound Preparation : Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme/Substrate Mix : In a microplate, add the KDM enzyme and the biotinylated histone peptide substrate. The concentrations should be optimized to be near or below the Km values for the substrates to ensure sensitivity.

-

Initiation of Reaction : Add the cofactors (FeSO4, Ascorbate) and the test compound (this compound). Initiate the demethylation reaction by adding 2OG.

-

Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for enzymatic turnover. The reaction should be kept within the linear range.

-

Reaction Quench (Optional) : The reaction can be stopped by adding a chelating agent like EDTA.

-

Detection : Add the AlphaScreen Acceptor beads (conjugated with the product-specific antibody) and incubate in the dark to allow for binding to the demethylated peptide product.

-

Final Detection Step : Add the Streptavidin-coated Donor beads and incubate again in the dark. These beads will bind to the biotin moiety on the histone peptide.

-

Data Acquisition : Read the plate on an AlphaScreen-capable plate reader. If the enzyme is active (and not inhibited), the Donor and Acceptor beads are brought into close proximity, generating a strong luminescent signal. Inhibition by this compound results in a decreased signal.

3. Data Analysis:

-

The raw data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor or no enzyme).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound serves as a selective and potent chemical probe for the KDM2/7 subfamily of histone demethylases. Its well-characterized mechanism of action, involving chelation of the active site iron and competition with the 2OG co-substrate, provides a clear basis for its inhibitory effects. The quantitative data robustly demonstrates its high selectivity for the KDM2/7 subfamily, making it an invaluable tool for researchers investigating the biological roles of these enzymes in health and disease. While this compound itself is unlikely to be used therapeutically in humans due to previous toxicity concerns in agricultural applications, its scaffold and unique inhibitory mechanism offer a promising starting point for the design and development of novel, highly selective epigenetic modulators for clinical applications.

References

- 1. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Plant Growth Regulator this compound is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Daminozide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daminozide, also known by trade names such as Alar, Kylar, and B-Nine, is a synthetic plant growth regulator.[1] It was first registered for use in the United States in 1963 and was primarily applied to fruit crops, most notably apples, to control growth, improve fruit firmness, and enhance color.[1] Although its use on food crops was voluntarily withdrawn by the manufacturer in the U.S. in 1989 due to concerns over the carcinogenicity of its metabolite, 1,1-dimethylhydrazine (UDMH), this compound is still utilized in the cultivation of ornamental plants.[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, mode of action, metabolism, and analytical methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is chemically known as butanedioic acid mono(2,2-dimethylhydrazide).[3] It is a dicarboxylic acid monohydrazide, formed from the condensation of succinic acid with 2,2-dimethylhydrazine.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |

| CAS Number | 1596-84-5 |

| Molecular Formula | C₆H₁₂N₂O₃ |

| Molecular Weight | 160.17 g/mol |

| SMILES | CN(C)NC(=O)CCC(=O)O |

| InChI Key | NOQGZXFMHARMLW-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white crystalline solid with a faint amine-like odor. It is highly soluble in water. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 159.24 °C |

| Water Solubility | 100 g/L |

| pKa | 4.68 |

| Log K_ow_ (Octanol-Water Partition Coefficient) | -1.5 |

| Vapor Pressure | 2 x 10⁻⁴ mm Hg at 23 °C |

Experimental Protocols: Physicochemical Properties

Melting Point Determination (Capillary Method)

This protocol is a general procedure for determining the melting point of a crystalline organic compound like this compound, based on standard laboratory techniques.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point of this compound (~159°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Water Solubility Determination (Flask Method - OECD 105)

This protocol follows the principles of the OECD Guideline 105 for testing chemicals, suitable for substances with solubility greater than 10⁻² g/L.

Methodology:

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying this compound in solution (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath set at 20 ± 0.5 °C.

-

Equilibrium is established by continuous agitation for a sufficient period (e.g., 24-48 hours), determined by preliminary tests showing no further increase in concentration over time.

-

After equilibration, the mixture is allowed to stand to let undissolved particles settle.

-

Aliquots of the supernatant are carefully removed, filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended particles, and then diluted as necessary.

-

The concentration of this compound in the filtrate is determined using a validated analytical method. The mean of at least three replicate determinations is reported as the water solubility.

-

pKa Determination (Potentiometric Titration)

This protocol outlines a general method for determining the acid dissociation constant (pKa) of an ionizable compound like this compound.

Methodology:

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette for titrant delivery, and a magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured and recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, derivative plots of the titration curve can be used to precisely locate the equivalence point.

-

Mode of Action in Plants

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation and other developmental processes. This inhibition leads to a reduction in internodal elongation, resulting in more compact, shorter plants. It is also thought to have an effect on ethylene biosynthesis.

The primary mode of action is the inhibition of 2-oxoglutarate-dependent dioxygenases, specifically the GA 3β-hydroxylase, which catalyzes a late step in the gibberellin biosynthesis pathway. By blocking this enzyme, this compound prevents the conversion of inactive gibberellin precursors into their biologically active forms.

References

In-Depth Technical Guide to Daminozide: From Plant Growth Regulation to Epigenetic Modification

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

| Identifier | Value |

| IUPAC Name | 4-(2,2-dimethylhydrazin-1-yl)-4-oxobutanoic acid[1][2] |

| CAS Number | 1596-84-5[1][3][4] |

| Synonyms | Alar, Kylar, SADH, B-995, B-nine, DMASA, Aminozide |

Abstract

Daminozide, a synthetic chemical, has a dual history of use and scientific interest. Initially introduced as a plant growth regulator to manage fruit ripening and quality, its application in agriculture was curtailed due to health concerns. More recently, this compound has garnered significant attention within the biomedical research community for its specific activity as a selective inhibitor of human KDM2/7 histone demethylases. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, established mechanisms of action in both plant and human systems, detailed experimental protocols for its analysis and biological assessment, and a summary of key quantitative data. This document is intended to serve as a foundational resource for researchers exploring its utility in horticulture, toxicology, and epigenetic drug discovery.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below. These values are essential for experimental design, risk assessment, and understanding its behavior in biological and environmental systems.

| Property | Value | Species/Conditions |

| Molecular Formula | C₆H₁₂N₂O₃ | |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 157-164 °C | |

| Water Solubility | 100 g/L (100,000 mg/L) at 25°C | |

| Oral LD50 | 8400 mg/kg | Rat |

| Dermal LD50 | >1600 mg/kg | Rabbit |

| Inhalation LC50 | >0.15 mg/L | Rabbit |

| KDM2A IC50 | 1.5 µM | In vitro assay |

| PHF8 IC50 | 0.55 µM | In vitro assay |

| KDM7A (KIAA1718) IC50 | 2.1 µM | In vitro assay |

Mechanism of Action

This compound exhibits distinct mechanisms of action in plants and humans, stemming from its ability to mimic a natural substrate and interfere with specific enzymatic processes.

In Plants: Inhibition of Gibberellin Biosynthesis

In plant physiology, this compound functions as a growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate key developmental processes, including stem elongation. This compound acts as a structural mimic of 2-oxoglutaric acid, which is a crucial co-substrate for dioxygenases involved in the later stages of GA formation. Specifically, it blocks the 3β-hydroxylation of GAs, a critical step for converting inactive GA precursors into their biologically active forms. This inhibition leads to reduced internodal growth and a more compact plant structure.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

In Humans: Inhibition of KDM2/7 Histone Demethylases

In human cells, this compound has been identified as a selective inhibitor of the KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. This compound functions as a competitive inhibitor with respect to 2-OG, binding to the active site of the enzyme and chelating the essential iron cofactor. This inhibition prevents the demethylation of histone substrates, thereby altering gene expression patterns. Its selectivity for the KDM2/7 subfamily makes it a valuable tool for studying the specific roles of these enzymes in health and disease, including cancer.

Caption: Competitive Inhibition of KDM2/7 by this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound residues and the assessment of its biological activity.

Protocol for this compound Residue Analysis in Food Matrices by GC/MS

This protocol is based on the established method of hydrolyzing this compound to unsymmetrical dimethylhydrazine (UDMH) for detection.

Objective: To quantify the concentration of this compound in high-protein food samples (e.g., peanuts).

Principle: this compound is hydrolyzed to UDMH using a strong base. The volatile UDMH is then distilled and derivatized with salicylaldehyde. The resulting salicylaldehyde dimethylhydrazone derivative is extracted and quantified using Gas Chromatography-Mass Spectrometry (GC/MS) with selected ion monitoring (SIM).

Materials:

-

500 mL round-bottom flasks and distillation apparatus

-

Sodium hydroxide (NaOH), 5M

-

Salicylaldehyde

-

Methylene chloride

-

Glacial acetic acid

-

Internal Standard: 4-nitroanisole

-

GC/MS system with a capillary column

Procedure:

-

Sample Preparation: Homogenize approximately 50 g of the food sample.

-

Hydrolysis and Distillation:

-

Place the homogenized sample into a 500 mL round-bottom flask.

-

Add 100 mL of 5M NaOH.

-

Connect the flask to a distillation apparatus. The collection trap should contain a solution of salicylaldehyde to capture the distilled UDMH.

-

Heat the mixture to distill the UDMH from the matrix.

-

-

pH Adjustment and Derivatization:

-

After distillation, adjust the pH of the distillate to 5-6 using glacial acetic acid. This step is crucial for high-protein matrices that generate high pH distillates.

-

Allow the mixture to incubate to ensure complete formation of the salicylaldehyde dimethylhydrazone derivative.

-

-

Extraction:

-

Extract the derivative from the aqueous distillate into methylene chloride.

-

Spike the extract with a known concentration of the internal standard (4-nitroanisole).

-

-

GC/MS Analysis:

-

Inject the extracted sample into the GC/MS.

-

Use Selected Ion Monitoring (SIM) to quantify the derivative and the internal standard.

-

Quantitation Ion (Hydrazone): m/z 164

-

Confirmation Ion (Hydrazone): m/z 120

-

Internal Standard Ion: m/z 153

-

-

Quantification: Calculate the concentration of this compound based on the ratio of the quantitation ion of the derivative to the internal standard ion, referencing a standard curve. The limit of quantitation for this method can reach 0.02 ppm.

Caption: Workflow for this compound Analysis by GC/MS.

Protocol for In Vitro KDM2/7 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a specific histone demethylase, such as KDM2A.

Objective: To determine the IC50 value of this compound for a target KDM enzyme.

Principle: The activity of JmjC histone demethylases can be measured by quantifying the formaldehyde produced during the demethylation reaction. A coupled enzyme assay using formaldehyde dehydrogenase (FDH) links formaldehyde production to a measurable change, such as the conversion of NAD+ to NADH, which can be monitored spectrophotometrically or fluorometrically.

Materials:

-

Recombinant human KDM2A enzyme

-

Histone peptide substrate (e.g., a peptide containing H3K36me2)

-

2-Oxoglutarate (2-OG)

-

Ascorbate and Fe(NH₄)₂(SO₄)₂

-

Formaldehyde Dehydrogenase (FDH)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., HEPES or Tris-based buffer)

-

This compound stock solution

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Reagent Preparation: Prepare solutions of the KDM2A enzyme, peptide substrate, cofactors (2-OG, ascorbate, Fe(II)), and the coupling enzyme system (FDH, NAD+) in assay buffer.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

-

Assay Reaction:

-

In a microplate, add the assay buffer, KDM2A enzyme, peptide substrate, and the coupling enzyme system to each well.

-

Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the demethylation reaction by adding the co-substrate, 2-OG.

-

Immediately begin monitoring the increase in absorbance or fluorescence resulting from the FDH-catalyzed conversion of NAD+ to NADH. Record measurements at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

-

Conclusion

This compound presents a compelling case study in chemical biology, with its applications and scientific understanding evolving significantly over time. Originally valued for its role in agriculture as a plant growth regulator, its mechanism of action in this context—the inhibition of gibberellin biosynthesis—is well-characterized. For researchers in the life sciences and drug development, the discovery of its potent and selective inhibition of the human KDM2/7 histone demethylase subfamily has opened new avenues of investigation. Its ability to act as a chemical probe for epigenetic mechanisms underscores its potential utility in cancer research and beyond. This guide has provided the core technical information, from fundamental identifiers to detailed experimental workflows, to support and facilitate further research into this multifaceted compound.

References

The Impact of Daminozide on Plant Hormone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daminozide, a synthetic plant growth regulator, is widely utilized in horticulture to control plant stature and improve crop quality. Its primary mode of action involves the modulation of plant hormone signaling pathways, principally those of gibberellins and ethylene. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the affected signaling pathways and associated research workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, chemically known as N-(dimethylamino)succinamic acid, was first introduced as a plant growth retardant in the 1960s.[1] It is applied to a variety of ornamental plants and fruit crops to manage vegetative growth, enhance flowering, and improve fruit set and quality.[2] The physiological effects of this compound are a direct consequence of its interference with the biosynthesis of key plant hormones. This guide delves into the intricate details of this compound's interaction with the gibberellin and ethylene signaling pathways, providing a technical resource for the scientific community.

Mechanism of Action: Interference with Hormone Biosynthesis

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases (2-ODDs), a class of enzymes crucial for the biosynthesis of several plant hormones.[3] Its structural similarity to 2-oxoglutarate allows it to bind to the active site of these enzymes, thereby blocking their catalytic activity.[4]

Inhibition of Gibberellin Biosynthesis

The most well-documented effect of this compound is its inhibition of the late stages of gibberellin (GA) biosynthesis.[4] Specifically, it targets 3β-hydroxylase, the enzyme responsible for the conversion of the inactive GA precursor, GA20, into the biologically active GA1. This inhibition leads to a reduction in the levels of active GAs, which are essential for stem elongation, resulting in a dwarfed or compact plant phenotype. Concurrently, the blockage of this pathway leads to an accumulation of the precursor GA20.

Inhibition of Ethylene Biosynthesis

This compound has also been shown to affect the ethylene biosynthesis pathway. It is thought to inhibit the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme that catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene. By blocking ACC synthase, this compound reduces the overall production of ethylene, a hormone involved in processes such as fruit ripening, senescence, and stress responses.

Quantitative Effects of this compound

The application of this compound leads to measurable changes in plant morphology, hormone levels, and gene expression. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Plant Height

| Plant Species | This compound Concentration (ppm) | Application Method | Reduction in Plant Height (%) | Reference |

| Chrysanthemum morifolium | 4000 | Foliar Spray | Not specified, but significant reduction observed | |

| Chrysanthemum morifolium | 8000 | Foliar Spray | Not specified, but significant reduction observed | |

| Eustoma grandiflorum | 500 - 1500 (1.0 - 1.5 ml/L) | Foliar Spray | Optimal vegetative development observed at 1.0 and 1.5 ml/L |

Table 2: Effect of this compound on Gibberellin Levels in Peanut Seedlings

| Treatment | GA1 Level | GA20 Level | Reference |

| Control | Normal | Normal | |

| This compound | Inhibited formation | Accumulated |

Table 3: Effect of this compound on Ethylene Production and Precursors in Apple Fruit

| Treatment | Ethylene Production | ACC Levels | Reference |

| Control | Normal | Normal | |

| This compound | Significantly lower | Lower |

Table 4: Effect of this compound on Gene Expression in Salvia officinalis

| Gene | Treatment | Effect on Gene Expression | Reference |

| Monoterpene Synthases | This compound | Significantly decreased |

Table 5: Effect of this compound on Flavonoid Biosynthesis in Paeonia lactiflora

| Compound | Treatment | Effect on Content | Reference |

| Total Anthocyanins | This compound (5 g/L) | 23% decrease | |

| Total Anthoxanthins | This compound (5 g/L) | 8% increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on plant hormone signaling.

Protocol for this compound Application in Plant Experiments

Materials:

-

This compound (e.g., B-Nine, Dazide)

-

Distilled water

-

Sprayer

-

Wetting agent (optional)

-

Personal Protective Equipment (PPE)

Procedure:

-

Solution Preparation: Prepare the desired concentration of this compound solution by dissolving the required amount of the commercial formulation in distilled water. Common concentrations range from 1000 to 5000 ppm. A wetting agent can be added to improve leaf coverage.

-

Application: Apply the solution as a foliar spray until the leaves are thoroughly wet, ensuring uniform coverage. Applications are often made in the morning or evening to slow drying and enhance absorption.

-

Control Group: Treat a control group of plants with a spray of distilled water (and wetting agent if used).

-

Post-Application Care: Avoid overhead irrigation for at least 24 hours after application to prevent washing the chemical off the leaves.

Protocol for Gibberellin Extraction and Quantification by GC-MS

Materials:

-

Plant tissue (e.g., shoot tips, leaves)

-

Liquid nitrogen

-

80% Methanol

-

Internal standards (deuterated GAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with cold 80% methanol containing deuterated internal standards.

-

Centrifuge the extract and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

-

Elute the gibberellins with an appropriate solvent.

-

-

Derivatization:

-

Dry the purified extract under a stream of nitrogen.

-

Derivatize the gibberellins by adding MSTFA and heating to make them volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the different gibberellins on a capillary column.

-

Identify and quantify the gibberellins based on their mass spectra and retention times compared to standards.

-

Protocol for Ethylene Measurement by Gas Chromatography

Materials:

-

Plant material (e.g., leaves, fruits)

-

Sealed vials or containers

-

Gas-tight syringe

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Ethylene standard gas

Procedure:

-

Incubation: Place the plant material in a sealed vial of a known volume and incubate for a specific period to allow ethylene to accumulate in the headspace.

-

Gas Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

-

GC Analysis: Inject the gas sample into the GC. The ethylene in the sample is separated from other gases on a packed column and detected by the FID.

-

Quantification: Calculate the ethylene concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of ethylene gas.

Protocol for ACC Synthase Activity Assay

Materials:

-

Plant tissue extract

-

S-adenosyl-L-methionine (SAM) as the substrate

-

Assay buffer

-

Reagents to convert ACC to a detectable product (e.g., for ethylene measurement)

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in an extraction buffer to obtain a crude enzyme extract.

-

Assay Reaction:

-

Incubate the enzyme extract with a known concentration of SAM in the assay buffer.

-

The ACC synthase in the extract will convert SAM to ACC.

-

-

ACC Quantification:

-

Stop the reaction after a specific time.

-

Quantify the amount of ACC produced. This can be done by converting ACC to ethylene and then measuring the ethylene by gas chromatography.

-

-

Activity Calculation: Calculate the ACC synthase activity based on the amount of ACC produced per unit of time and protein.

Protocol for Gene Expression Analysis by qPCR

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR primers for target genes (e.g., GA3ox, GA20ox, ACS, ACO) and reference genes

-

SYBR Green or other fluorescent dye

-

qPCR instrument

Procedure:

-

RNA Extraction and DNA Removal:

-

Extract total RNA from plant tissue using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

qPCR:

-

Set up the qPCR reaction with cDNA, primers for the target and reference genes, and a fluorescent dye.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression (fold change) using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Inhibition of the late stage of the gibberellin biosynthesis pathway by this compound.

Caption: Putative inhibition of the ethylene biosynthesis pathway by this compound.

Caption: A generalized experimental workflow for studying the effects of this compound.

Conclusion

This compound is a potent inhibitor of gibberellin and, to a lesser extent, ethylene biosynthesis in plants. Its mode of action, centered on the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, provides a clear molecular basis for its growth-retarding effects. This technical guide has synthesized the current understanding of this compound's impact on plant hormone signaling, presenting quantitative data, detailed experimental protocols, and visual aids to support further research and application in plant science and related fields. A thorough comprehension of these mechanisms is crucial for the effective and responsible use of this compound and for the development of novel plant growth regulators.

References

- 1. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. plantgrower.org [plantgrower.org]

- 4. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

Molecular Targets of Daminozide in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daminozide, a synthetic plant growth regulator, primarily exerts its effects by inhibiting a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). This inhibition disrupts several key metabolic pathways in plant cells, leading to a range of physiological changes including stunted growth, altered fruit and flower coloration, and delayed senescence. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action on gibberellin, flavonoid, and ethylene biosynthesis, as well as its impact on cellular respiration. The guide includes quantitative data on enzyme inhibition, detailed experimental protocols for studying these effects, and visual representations of the affected signaling pathways and experimental workflows.

Primary Molecular Target: 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)

This compound functions as a structural analog of 2-oxoglutarate, a co-substrate for a wide range of dioxygenases. By competitively binding to the active site of these enzymes, this compound inhibits their catalytic activity. This broad-spectrum inhibition of 2-ODDs is the underlying mechanism for most of this compound's effects on plant physiology.

Impact on Gibberellin Biosynthesis

One of the most well-documented effects of this compound is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in stem elongation and a more compact plant stature.

2.1. Mechanism of Action

This compound specifically targets the late stages of GA biosynthesis by inhibiting the activity of GA 3β-hydroxylase and, to a lesser extent, GA 2β-hydroxylase.[1] These enzymes are 2-ODDs that catalyze the conversion of inactive GA precursors to their biologically active forms.[1] The inhibition of GA 3β-hydroxylase leads to an accumulation of its substrate, GA20, and a depletion of the active gibberellin, GA1.[1]

2.2. Signaling Pathway

Impact on Flavonoid Biosynthesis

This compound can alter the coloration of flowers and fruits by inhibiting the flavonoid biosynthesis pathway, particularly the production of anthocyanins.[2]

3.1. Mechanism of Action

The precise enzymatic target of this compound in the flavonoid pathway is thought to be a 2-ODD, likely anthocyanidin synthase (ANS) or flavanone 3-hydroxylase (F3H). Inhibition of ANS would block the conversion of leucoanthocyanidins to anthocyanidins, the direct precursors of anthocyanins.[2] This leads to a decrease in red, purple, and blue pigments.

3.2. Signaling Pathway

Impact on Ethylene Biosynthesis

This compound has been shown to inhibit the production of ethylene, a plant hormone involved in fruit ripening and senescence.

4.1. Mechanism of Action

This compound blocks the conversion of methionine to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor of ethylene. However, it does not appear to be a direct competitive inhibitor of ACC synthase, the enzyme responsible for this conversion. The exact mechanism of this inhibition is still under investigation but is thought to be an indirect effect.

4.2. Signaling Pathway

Impact on Cellular Respiration

In addition to its effects on hormone and secondary metabolite biosynthesis, this compound has been found to impact primary metabolism.

5.1. Mechanism of Action

This compound acts as a competitive inhibitor of membrane-bound succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Its structural similarity to the natural substrate, succinate, allows it to bind to the enzyme's active site, thereby reducing the rate of cellular respiration.

Quantitative Data on this compound Inhibition

| Enzyme | Organism/System | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Succinate Dehydrogenase | Phaseolus vulgaris (Bean) Mitochondria | Competitive | 20.2 mM | - | |

| KDM2A/FBXL11 (Histone Demethylase) | Human | Competitive (with 2-oxoglutarate) | 1.97 µM | 1.5 µM | |

| PHF8 (Histone Demethylase) | Human | - | - | 0.55 µM | |

| KDM7A (Histone Demethylase) | Human | - | - | 2.1 µM |

The following table presents data on the reduction of metabolite levels following this compound treatment.

| Metabolite | Plant Species | Treatment | % Reduction | Reference(s) |

| Total Anthocyanins | Paeonia lactiflora (Peony) | This compound spray | 23% |

Experimental Protocols

7.1. Analysis of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying gibberellin levels in plant tissues treated with this compound.

Protocol Details:

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize in 80% methanol.

-

Extraction: Add deuterated internal standards for various gibberellins to the homogenate for accurate quantification. Stir overnight at 4°C.

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-